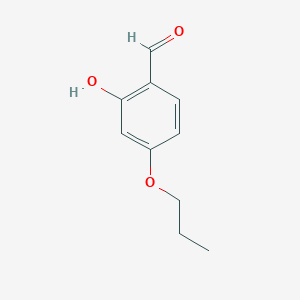

2-Hydroxy-4-propoxy-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-4-propoxy-benzaldehyde is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is used in various fields, including proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-propoxy-benzaldehyde can be achieved through the alkylation of 2,4-dihydroxybenzaldehyde with propyl bromide or iodide. This reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-4-propoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 2-Hydroxy-4-propoxy-benzoic acid.

Reduction: 2-Hydroxy-4-propoxy-benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

2-Hydroxy-4-propoxy-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of biofilms by interfering with the expression of virulence genes in bacteria . The compound’s hydroxy and aldehyde groups play a crucial role in its reactivity and interaction with biological molecules.

Activité Biologique

2-Hydroxy-4-propoxy-benzaldehyde (C10H12O3), also known by its CAS number 63667-47-0, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde core with a hydroxyl group at the 2-position and a propoxy group at the 4-position. The molecular structure can be represented as follows:

This configuration contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenges free radicals, which may contribute to its potential therapeutic applications in preventing oxidative damage in various diseases, including neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory conditions. The compound was found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell culture models, indicating a mechanism that may involve modulation of inflammatory pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited notable inhibitory effects. These findings suggest its potential as a natural antimicrobial agent, which could be valuable in developing new antibiotics or preservatives .

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging : The hydroxyl group in the compound enhances its ability to donate electrons, effectively neutralizing free radicals.

- Cytokine Modulation : By interfering with signaling pathways involved in inflammation, the compound reduces the expression of pro-inflammatory cytokines.

- Membrane Disruption : The propoxy group may facilitate interactions with microbial membranes, leading to increased permeability and cell lysis.

Case Study 1: Neuroprotection

A study assessing the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly improved cell viability and reduced markers of apoptosis. This suggests potential applications in neuroprotective therapies for conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Application

In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain compared to control groups. Histological analyses showed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2-hydroxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNJTBBHBHXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368482 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63667-47-0 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.